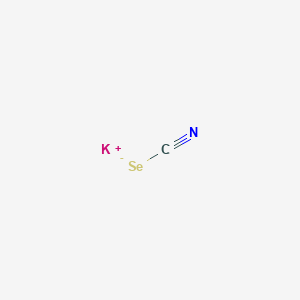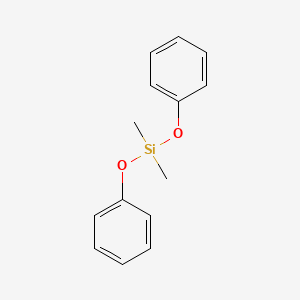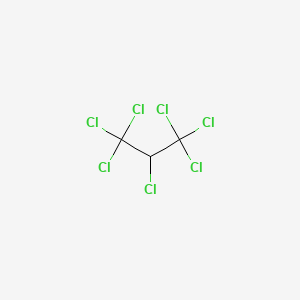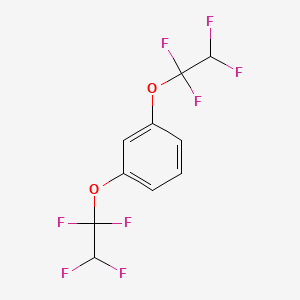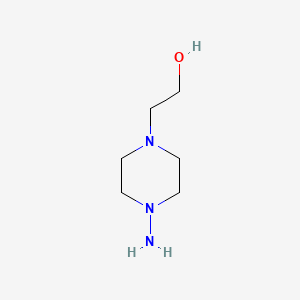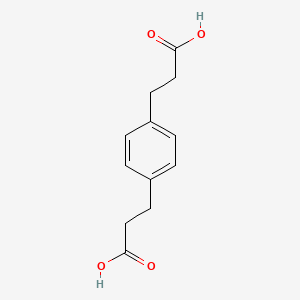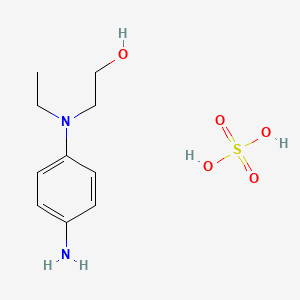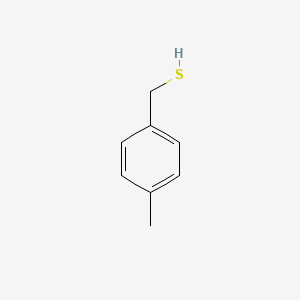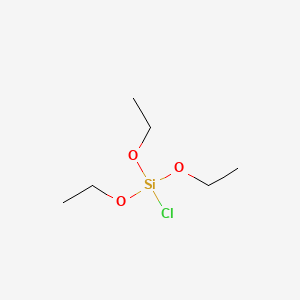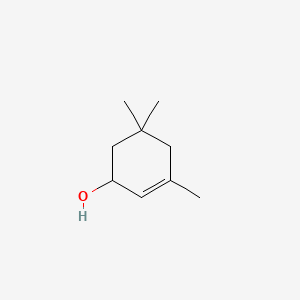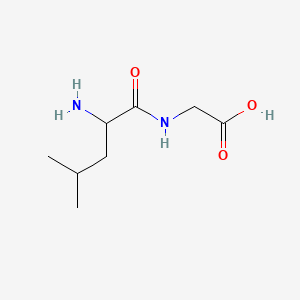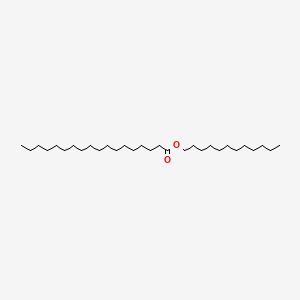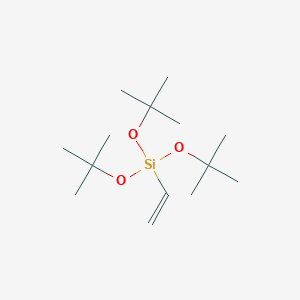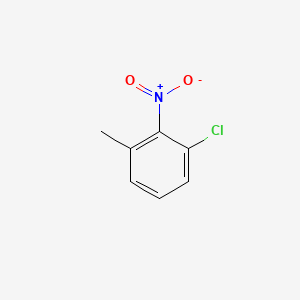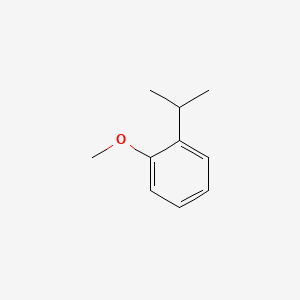
1-异丙基-2-甲氧基苯
概述
描述
1-Isopropyl-2-methoxybenzene, also known as 2-Isopropylanisole, belongs to the class of organic compounds known as cumenes . These are aromatic compounds containing a prop-2-ylbenzene moiety .
Synthesis Analysis
The synthesis of 1-Isopropyl-2-methoxybenzene could potentially be achieved through a Friedel-Crafts alkylation reaction . This reaction involves the electrophilic substitution of an aromatic compound, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The molecular formula of 1-Isopropyl-2-methoxybenzene is C10H14O . It has a molecular weight of 150.22 .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 1-Isopropyl-2-methoxybenzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
1-Isopropyl-2-methoxybenzene is a liquid at room temperature .科学研究应用
- 1-Isopropyl-2-methoxy-4-methylbenzene is used as an analytical standard .
- It is used in gas chromatography (GC) for the analysis and identification of chemical compounds .
- The compound has a refractive index of n20/D 1.504-1.508, a boiling point of 214-216 °C, and a density of 0.94 g/mL at 25 °C .
- 1-Isopropyl-2-methoxybenzene can undergo electrophilic aromatic substitution .
- Bromination of methoxybenzene (anisole) is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .
- The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant .
Chemical Analysis
Organic Chemistry
- This compound can undergo electrophilic aromatic substitution .
- The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant .
- The high reactivity of anisole, for example, requires that the first two reactions be conducted under very mild conditions (low temperature and little or no catalyst) .
Electrophilic Aromatic Substitution
Multistep Synthesis
- The Birch Reduction is a process for converting benzene (and its aromatic relatives) to 1,4-cyclohexadiene using sodium (or lithium) as a reducing agent in liquid ammonia as solvent .
- This reaction is known as the Birch reduction .
- Note that the reduction of toluene and methoxybenzene was first reported by Wooster and Godfrey in 1937, but the reaction came to be known as the Birch reduction after Prof. Arthur J. Birch, an Australian chemist working as a postdoc under Nobel Laureate Robert Robinson, nailed down the structure of the product in 1944 as a 1,4-cyclohexadiene derivative .
- 1-Isopropyl-2-methoxybenzene can be used in the synthesis of benzene derivatives .
- The electrophilic aromatic substitution is a common reaction in this process .
- The e- in the pi bond attacks the electrophile. One carbon gets a positive charge the other forms a C-E bond. This forms the arenium ion .
Birch Reduction
Synthesis of Benzene Derivatives
安全和危害
未来方向
属性
IUPAC Name |
1-methoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZRVXTXKISCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951956 | |
| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-2-methoxybenzene | |
CAS RN |
2944-47-0 | |
| Record name | o-Isopropylanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

